![molecular formula C20H16N4O3 B2377489 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-61-8](/img/structure/B2377489.png)
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Scientific Research Applications
- Researchers have synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol. These compounds were characterized using LCMS, IR, and proton and carbon-13 spectroscopies .
- The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) exhibited high cytotoxicity against PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively. Compound 6c showed moderate cytotoxicity on MCF7 cells (IC50 = 15.5 μM) .
- The highly cytotoxic compound 6e could be a potential candidate for further investigation in cancer therapy .
- Researchers have also synthesized N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno [3,2-d]pyrimidine derivatives using microwave-assisted chemical processes. These compounds were envisioned as bioisosteric analogs of MPC-6827, a known compound .
- The compound “2-methoxypyridin-4-amine” is related to the 4-methoxyphenyl moiety. Researchers may explore its properties and potential applications .
Synthesis and Characterization
Anticancer Properties
Bioisosteric Analog Synthesis
Related Research
properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-27-16-9-7-14(8-10-16)18(25)12-23-13-21-19-17(20(23)26)11-22-24(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCVIMOZFVDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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